molecular formula C16H27N3O4S2 B2600555 N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide CAS No. 2034458-03-0

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide

Cat. No.: B2600555
CAS No.: 2034458-03-0
M. Wt: 389.53
InChI Key: DUTGWYAHVYXDQY-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with two sulfonamide groups. The 1-position of the piperidine ring is modified with an N,N-dimethylsulfonamide moiety, while the 4-position carries a (2-phenylethylsulfonamido)methyl group. The phenylethyl group may enhance lipophilicity and receptor binding affinity compared to simpler analogs.

Properties

IUPAC Name

N,N-dimethyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4S2/c1-18(2)25(22,23)19-11-8-16(9-12-19)14-17-24(20,21)13-10-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGWYAHVYXDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through nucleophilic substitution reactions, often using phenylethyl halides.

    Dimethylation: The final step involves the dimethylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

    Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds similar to N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide exhibit significant antitumor properties. For instance, a study on a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide, demonstrated its ability to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. The molecular mechanism involved the modulation of the KEAP1-NRF2-GPX4 axis, suggesting potential for developing anti-cancer therapies .

2. Neuropharmacological Effects
The piperidine moiety in the compound is known for its neuropharmacological properties. Compounds with similar structures have been explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways. This suggests that this compound could be investigated for treating neurodegenerative diseases or mood disorders.

3. Antimicrobial Properties
The sulfonamide group present in this compound has been linked to antimicrobial activity. Research into sulfonamide derivatives has shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties, making it a candidate for further investigation in antibiotic development.

Agricultural Applications

1. Crop Protection
The structural characteristics of this compound suggest potential applications as a pesticide or herbicide. Sulfonamide derivatives are known for their effectiveness against unwanted microorganisms such as fungi and bacteria, which can be detrimental to crop yields. This compound could be developed further to enhance agricultural productivity by protecting crops from pathogens.

2. Seed Treatment
Research has indicated that similar compounds can be used to treat seeds against microbial threats, thus improving germination rates and plant health. The application of this compound in seed treatment protocols could provide an innovative approach to sustainable agriculture.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureAntitumor ActivityAntimicrobial ActivityNeuropharmacological Effects
PMSAPMSASignificant inhibition of tumor growthEffective against various bacteriaPotential modulation of neurotransmitters
N,N-Dimethyl-4-piperidinamineDimethyl-PiperidinamineNot extensively studiedModerate activity against fungiKnown effects on dopamine pathways
N,N-Dimethyl-4-(phenylamino)methyl)anilineDimethyl-AnilineEmerging research on antitumor propertiesLimited studies availableInvestigated for antidepressant effects

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folate synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
  • Structure : Contains a benzenesulfonamide group linked to a pyrimidine-thioether scaffold with bromo, methoxy, and piperidinyl substituents .
  • Key Differences: Single sulfonamide vs. dual sulfonamides in the target compound. Pyrimidine-thioether moiety may confer kinase inhibitory activity, contrasting with the target compound’s piperidine-centered design .
  • Physicochemical Properties :
    • Lower water solubility due to bromo and methoxy groups.
    • Crystallographic studies (e.g., Sheldrick, 2008; Spek, 2009) highlight strong hydrogen-bonding networks, influencing solid-state stability .
4-Dimethylaminoazobenzene (Butter Yellow)
  • Structure: Azo dye with N,N-dimethylamino and phenylazo groups .
  • Key Differences: Azo group (-N=N-) vs. sulfonamide (-SO₂-NH-), leading to divergent metabolic pathways (azo reduction generates aromatic amines, linked to carcinogenicity) . Lacks piperidine or sulfonamide functional groups, limiting target selectivity.
  • Toxicity Profile: Carcinogenic (historically used as a dye but banned due to toxicity) . Insoluble in water (), contrasting with sulfonamides’ moderate solubility.

Data Table: Comparative Properties

Property Target Compound N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide 4-Dimethylaminoazobenzene
Molecular Weight (g/mol) ~450 (estimated) ~563 225.3
Water Solubility Moderate (sulfonamide polarity) Low (bromo/methoxy lipophilicity) Insoluble
logP ~2.5 (estimated) >4 ~3.5
Key Functional Groups Dual sulfonamides, piperidine Single sulfonamide, pyrimidine-thioether, bromo, methoxy Azo, N,N-dimethylamino
Bioactivity Enzyme inhibition (hypothesized) Kinase inhibition (pyrimidine scaffold) Carcinogen (azo metabolic activation)
Toxicity Not reported Unknown High (carcinogenic)

Research Findings and Implications

  • Target Compound : The dual sulfonamide design may enhance binding to enzymes with multiple active sites, such as carbonic anhydrases or HIV proteases. The phenylethyl group could improve blood-brain barrier penetration compared to ’s bulkier bromo-pyrimidine analog .
  • Compound : The bromo substituent may facilitate halogen bonding in target engagement, but its size could limit bioavailability. Crystallographic data (Akkurt et al., 2011) suggest stable packing, favoring formulation .
  • Butter Yellow: Highlights the importance of structural alerts (e.g., azo groups) in toxicity screening.

Biological Activity

N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by a piperidine ring substituted with a dimethylamino group and a phenylethylsulfonamide moiety. Its molecular formula is C15H22N2O4S2C_{15}H_{22}N_2O_4S_2, and it exhibits properties typical of sulfonamide derivatives, including antibacterial and enzyme inhibition activities.

Antibacterial Activity

Sulfonamides are known for their antibacterial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis. For instance, piperidine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Compound Bacterial Strain Activity
This compoundSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

Enzyme Inhibition

Research indicates that sulfonamide derivatives can act as inhibitors of various enzymes. For example, compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. The latter is particularly relevant in the context of treating conditions like kidney stones and peptic ulcers.

Enzyme IC50 Value (µM) Activity
Acetylcholinesterase2.14 ± 0.003Strong Inhibitor
Urease0.63 ± 0.001Highly Active

The biological activity of this compound is primarily attributed to its ability to mimic substrates or inhibitors in metabolic pathways. The sulfonamide group can competitively inhibit enzymes involved in folate synthesis, leading to bacterial cell death. Additionally, the piperidine ring contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study synthesized a series of piperidine derivatives, including sulfonamides, which were tested against multiple bacterial strains. The results indicated significant antimicrobial activities, particularly against Gram-positive bacteria .
  • Enzyme Inhibition : In another study focusing on enzyme inhibition, derivatives showed promising results in inhibiting urease activity, which is critical for managing urinary tract infections and related disorders .
  • Pharmacokinetics : Investigations into the pharmacokinetics of similar compounds revealed favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic use .

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